molecular formula C8H8BrClN2O B1445015 5-Bromo-2-chloro-n,n-dimethyl-3-pyridinecarboxamide CAS No. 1188142-86-0

5-Bromo-2-chloro-n,n-dimethyl-3-pyridinecarboxamide

Cat. No.: B1445015
CAS No.: 1188142-86-0
M. Wt: 263.52 g/mol
InChI Key: SEXBAYWOYAANFV-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide is a chemical compound with the molecular formula C8H8BrClN2O and a molecular weight of 263.52 g/mol. This compound is characterized by the presence of bromine and chlorine atoms on a pyridine ring, which is further modified with a carboxamide group and two methyl groups. It is a solid at room temperature and is typically used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide typically involves the following steps:

  • Halogenation: The starting material, pyridine, undergoes halogenation to introduce bromine and chlorine atoms at the 5 and 2 positions, respectively.

  • N-Methylation: The halogenated pyridine is then subjected to N-methylation to introduce the N,N-dimethyl groups.

  • Carboxylation: Finally, the compound is carboxylated to introduce the carboxamide group at the 3 position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to remove halogen atoms or reduce the carboxamide group.

  • Substitution: Substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Derivatives with reduced halogen content or reduced carboxamide groups.

  • Substitution Products: Compounds with different functional groups replacing the halogens.

Scientific Research Applications

5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and molecular interactions.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-N,N-dimethyl-3-pyridinecarboxamide: Lacks the chlorine atom.

  • 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide: Lacks the bromine atom.

  • N,N-Dimethyl-3-pyridinecarboxamide: Lacks both halogen atoms.

Uniqueness: 5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-2-chloro-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O/c1-12(2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXBAYWOYAANFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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